1-(Sec-butyl)-1H-1,2,4-triazol-3-amine
Description
1-(sec-Butyl)-1H-1,2,4-triazol-3-amine is a triazole-based compound characterized by a branched sec-butyl group attached to the N1 position of the 1,2,4-triazole ring. Triazole amines are widely studied for their versatility in pharmaceuticals, agrochemicals, and materials science due to their stability and ability to participate in hydrogen bonding .
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
1-butan-2-yl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12N4/c1-3-5(2)10-4-8-6(7)9-10/h4-5H,3H2,1-2H3,(H2,7,9) |
InChI Key |
JSSBMOGCDJLCIX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=NC(=N1)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reagents
| Compound/Material | Role in Synthesis |
|---|---|
| Aminoguanidine hydrochloride | Source of amino group at C3 |
| Succinic anhydride | Precursor for guanidinosuccinimide |
| Sec-butyl amine | Nucleophile for N1 substitution |
| Solvent (e.g., ethanol, acetonitrile) | Reaction medium |
| Microwave irradiation | To accelerate ring closure and substitution |
Synthetic Procedure (Based on Pathway A)
Preparation of N-guanidinosuccinimide intermediate:
Aminoguanidine hydrochloride reacts with succinic anhydride in an appropriate solvent to form N-guanidinosuccinimide. This intermediate contains a succinimide ring with a guanidine moiety, which is primed for nucleophilic attack.
Nucleophilic ring opening and N1 substitution:
Sec-butyl amine is added to the reaction mixture containing the N-guanidinosuccinimide intermediate. Under microwave irradiation, the sec-butyl amine opens the succinimide ring nucleophilically, followed by recyclization to form the 1,2,4-triazole ring with the sec-butyl group attached at the N1 position.
-
The product, 1-(sec-butyl)-1H-1,2,4-triazol-3-amine, is isolated by standard purification techniques such as crystallization or chromatography.
Reaction Conditions and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of N-guanidinosuccinimide | Room temperature, solvent dependent | >80 | High purity intermediate |
| Reaction with sec-butyl amine | Microwave irradiation, 100–150 °C, 10–30 min | 60–85 | Yield depends on amine nucleophilicity and reaction time |
These yields are consistent with reported literature for similar alkyl-substituted 1,2,4-triazoles.
Alternative Synthetic Routes and Considerations
Alkylation of 1H-1,2,4-triazol-3-amine
An alternative method involves direct N-alkylation of 1H-1,2,4-triazol-3-amine using sec-butyl halides (e.g., sec-butyl bromide) under basic conditions. This method requires careful control to avoid over-alkylation or alkylation at undesired positions. However, this approach is less commonly reported for sec-butyl substitution due to steric hindrance and selectivity issues.
Use of Nitrosating Agents and Alcohols
According to patent literature, 1,2,4-triazoles can be synthesized by reacting 3-amino-1,2,4-triazoles with alcohols and nitrosating agents in acidic aqueous media, which may be adapted for sec-butyl substitution if sec-butanol is used as the alcohol. This method is more general and may require optimization for sec-butyl derivatives.
Characterization and Structural Confirmation
The synthesized 1-(sec-butyl)-1H-1,2,4-triazol-3-amine is typically characterized by:
- NMR Spectroscopy: To confirm the substitution pattern and tautomeric forms.
- Mass Spectrometry: To verify molecular weight.
- X-ray Crystallography: To confirm the triazole ring structure and substitution site.
- Elemental Analysis: To ensure purity and correct composition.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Microwave-assisted ring closure (Pathway A) | Aminoguanidine hydrochloride, succinic anhydride, sec-butyl amine | Microwave irradiation, 100–150 °C, 10–30 min | High yield, efficient for aliphatic amines | Requires microwave setup |
| Direct N-alkylation | 1H-1,2,4-triazol-3-amine, sec-butyl halide | Basic conditions, solvent dependent | Straightforward | Possible selectivity and steric issues |
| Nitrosation with alcohols | 3-amino-1,2,4-triazole, sec-butanol, nitrosating agent | Acidic aqueous medium, controlled temp | General method | Less specific, may require optimization |
Research Findings and Literature Support
The microwave-assisted synthesis of N-substituted 5-amino-1,2,4-triazoles, including aliphatic amines like sec-butyl amine, has been demonstrated with good yields and reproducibility.
The tautomerism and structural stability of such triazoles have been confirmed by NMR and X-ray crystallography, ensuring the reliability of the synthetic approach.
Alternative synthetic strategies, such as alkylation and nitrosation, provide complementary routes but may require further optimization for sec-butyl substitution.
The broader synthetic context of 1,2,4-triazoles shows that the choice of method depends on the nature of the substituents and desired purity/yield balance.
Chemical Reactions Analysis
Types of Reactions: 1-(butan-2-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
1-(butan-2-yl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 1-(butan-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring can interact with metal ions or other functional groups within the enzyme, leading to inhibition. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Alkyl vs. Aryl Substituents : Linear alkyl chains (e.g., n-butyl) enhance solubility, while branched chains (sec-butyl) or aromatic groups (e.g., fluorobenzyl) increase lipophilicity and steric effects, impacting target binding .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine, chlorine) enhance stability and intermolecular interactions, as seen in fluorophenyl and dichlorophenyl derivatives .
- Nitrogen-Rich Derivatives : Tetrazole-substituted triazoles exhibit high nitrogen content (>70%), making them suitable for energetic applications .
Structure-Activity Relationship (SAR) Trends
- Steric Effects : Branched alkyl groups (e.g., sec-butyl) may reduce enzymatic metabolism compared to linear chains, prolonging biological activity.
- Aromatic Substitution : Electron-deficient aryl groups (e.g., dichlorophenyl) enhance receptor binding via hydrophobic and halogen-bonding interactions .
- Hybrid Systems : Combining triazoles with tetrazoles () or pyrazoles () amplifies nitrogen content and energetic performance.
Q & A
Basic: What are the common synthetic routes for 1-(Sec-butyl)-1H-1,2,4-triazol-3-amine, and how are reaction conditions optimized?
Answer:
The synthesis typically involves cyclocondensation of sec-butyl-substituted precursors with nitrile or amidine derivatives under controlled conditions. Key steps include:
- Temperature control : Reactions often proceed at 80–120°C to balance reaction rate and byproduct formation .
- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) enhance regioselectivity for the triazole ring .
- Purification : Column chromatography or recrystallization is used to isolate the compound, with purity confirmed via NMR (¹H/¹³C) and mass spectrometry (MS) .
Advanced: How can researchers design experiments to resolve spectral ambiguities in characterizing the compound’s structure?
Answer:
Ambiguities in NMR or MS data (e.g., tautomerism in the triazole ring) can be addressed by:
- Multi-nuclear NMR : ¹⁵N NMR helps distinguish nitrogen environments in the triazole ring .
- X-ray crystallography : Single-crystal analysis provides definitive structural confirmation, as demonstrated in tautomeric triazole analogs .
- Isotopic labeling : Deuterated solvents or ¹³C-enriched precursors clarify splitting patterns in overlapping signals .
Basic: What analytical techniques are critical for assessing the purity and stability of this compound?
Answer:
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies impurities (<0.5%) .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition temperatures typically >200°C for triazole derivatives .
- Karl Fischer titration : Measures residual moisture, critical for hygroscopic triazole amines .
Advanced: How can researchers investigate the compound’s mechanism of action in biological systems?
Answer:
- Molecular docking : Predict binding affinities to targets (e.g., fungal CYP51 or bacterial enzymes) using software like AutoDock .
- Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of ligand-target interactions .
- Mutagenesis studies : Site-directed mutations in enzyme active sites validate hypothesized binding modes .
Basic: What are the key factors influencing the compound’s solubility and formulation in preclinical studies?
Answer:
- Solubility enhancers : Co-solvents (DMSO, PEG-400) or cyclodextrins improve aqueous solubility .
- pH adjustments : Protonation of the amine group at acidic pH (e.g., pH 3–5) enhances solubility .
- Solid dispersion : Amorphous formulations with polymers (e.g., PVP) increase bioavailability .
Advanced: How should researchers address contradictions in biological activity data across different assays?
Answer:
Contradictions (e.g., varying IC₅₀ values in antimicrobial assays) may arise from:
- Assay conditions : Standardize inoculum size, growth medium, and incubation time .
- Compound stability : Verify integrity via LC-MS post-assay to rule out degradation .
- Orthogonal assays : Cross-validate with in silico models (e.g., QSAR) or in vivo efficacy studies .
Advanced: What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
Answer:
- Bioisosteric replacement : Substitute the sec-butyl group with cyclopropyl or trifluoromethyl to probe steric/electronic effects .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition introduces diverse substituents at the triazole ring .
- High-throughput screening : Parallel synthesis in microtiter plates accelerates derivative generation .
Basic: How can researchers mitigate hazards during handling and disposal of this compound?
Answer:
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ inhalation exposure .
- Waste management : Neutralize acidic/basic residues before disposal; incinerate halogenated byproducts .
- Storage : Store under inert gas (N₂/Ar) at −20°C to prevent oxidation .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Molecular dynamics (MD) : Simulates membrane permeation and protein binding kinetics .
- Metabolite identification : In silico metabolism prediction (e.g., GLORYx) flags potential toxic metabolites .
Advanced: How do crystallographic challenges impact the study of this compound’s solid-state behavior?
Answer:
- Polymorphism : Screen crystallization solvents (e.g., ethanol vs. acetonitrile) to isolate stable polymorphs .
- Tautomeric equilibria : Low-temperature XRD (−173°C) "freezes" tautomers for precise structural analysis .
- Co-crystallization : Use carboxylic acid co-formers to improve crystal quality and stability .
Basic: What spectroscopic markers distinguish 1-(Sec-butyl)-1H-1,2,4-triazol-3-amine from its structural analogs?
Answer:
- ¹H NMR : The sec-butyl group shows a multiplet at δ 1.2–1.5 ppm (CH₂) and a triplet for the CH₃ group .
- IR : N-H stretching (3300–3400 cm⁻¹) and triazole ring vibrations (1600 cm⁻¹) are diagnostic .
- MS : Molecular ion [M+H]⁺ at m/z 169.1 and fragment ions at m/z 112 (loss of C₄H₉) .
Advanced: How can researchers design robust protocols for scaling up synthesis without compromising yield?
Answer:
- Flow chemistry : Continuous reactors minimize exothermic risks and improve mixing efficiency .
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, stoichiometry) using software like MODDE .
- In-line analytics : PAT tools (e.g., FTIR probes) monitor reaction progress in real time .
Advanced: What strategies validate the compound’s selectivity in multi-target enzyme inhibition studies?
Answer:
- Kinetic assays : Measure IC₅₀ against off-target enzymes (e.g., human kinases) to assess selectivity .
- Crystallographic docking : Compare binding poses in target vs. non-target proteins .
- Proteome profiling : Use activity-based protein profiling (ABPP) to identify unintended interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
